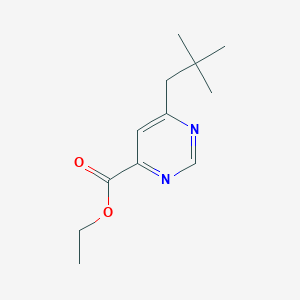 3-(3-氟苯基)-2,2-二甲基丙基胺盐酸盐 CAS No. 2098026-03-8"
>
3-(3-氟苯基)-2,2-二甲基丙基胺盐酸盐 CAS No. 2098026-03-8"
>
3-(3-氟苯基)-2,2-二甲基丙基胺盐酸盐
描述
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClFN and its molecular weight is 231.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
很抱歉,我目前无法通过搜索结果找到关于“[3-(3-氟苯基)-2,2-二甲基丙基]胺盐酸盐”的科学研究应用的具体信息。这种化合物可能没有广泛记录的应用,或者它可能在科学文献中被称为不同的名称。
作用机制
Amphetamines typically exert their effects by interacting with monoamine transporters in the brain, leading to increased extracellular levels of monoamines. This can result in a range of effects, including increased alertness, focus, and energy, as well as elevated mood and decreased appetite .
The pharmacokinetics of such compounds often involve absorption through the gastrointestinal tract when taken orally, distribution throughout the body and particularly to areas of the brain where their targets are located, metabolism primarily in the liver, and excretion through the kidneys .
生化分析
Biochemical Properties
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with monoamine oxidase enzymes, influencing the metabolism of neurotransmitters such as dopamine and serotonin . This interaction can lead to alterations in neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This modulation can affect neuronal communication and overall cell function.
Molecular Mechanism
At the molecular level, 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through binding interactions with monoamine transporters. It acts as a substrate-based releaser, selectively targeting dopamine and norepinephrine transporters over serotonin transporters . This selective binding leads to the release of these neurotransmitters from the cytosol into the extracellular space, enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . Its stability and degradation need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and increase locomotor activity. At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in several metabolic pathways. It undergoes N-oxidation, aryl hydroxylation, and subsequent O-methylation . These metabolic processes can influence the compound’s activity and its interaction with other biomolecules. Understanding these pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is moderately lipophilic, allowing it to pass through the lipid-rich outermost barrier of the skin and potentially cross the blood-brain barrier . This property enhances its distribution within the central nervous system.
Subcellular Localization
The subcellular localization of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytosol, where it interacts with monoamine transporters . Its activity and function can be affected by its localization within specific cellular compartments.
属性
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


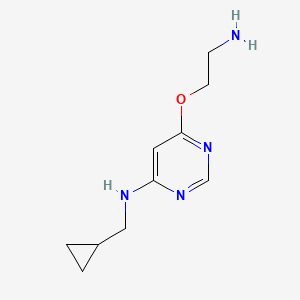
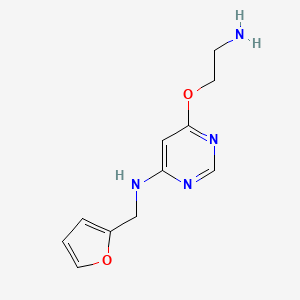

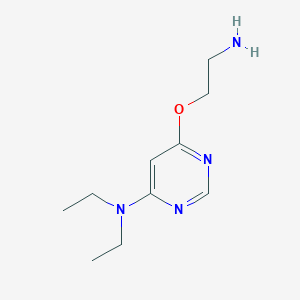
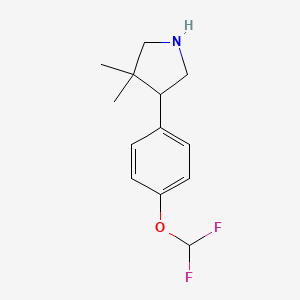
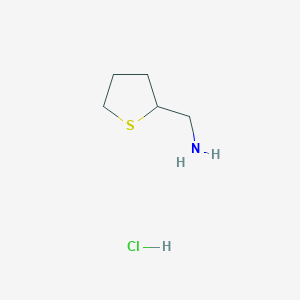
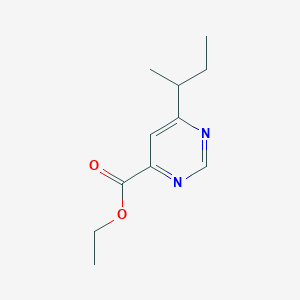
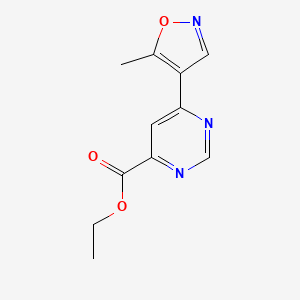
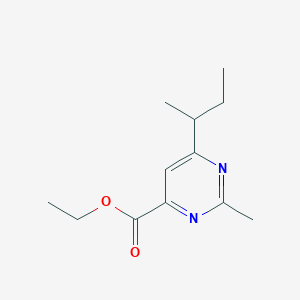


![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
